2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyridazine ring, and a pyrimidine ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The process may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Construction of the pyridazine ring: This step involves the cyclization of a suitable precursor with the pyrazole ring.
Attachment of the pyrimidine ring: This is done by reacting the pyridazine intermediate with a suitable pyrimidine derivative.
Final coupling reaction: The final step involves the coupling of the pyridazine-pyrimidine intermediate with an acetamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide: Unique due to its specific combination of pyrazole, pyridazine, and pyrimidine rings.
This compound analogs: Compounds with similar structures but different substituents on the rings.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique chemical and biological properties compared to other similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-4-26-17-19-11(2)16(12(3)20-17)21-14(25)10-27-15-7-6-13(22-23-15)24-9-5-8-18-24/h5-9H,4,10H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAJQXURAQQWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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